6-Oxo-6-(3-phenoxyphenyl)hexanoic acid

Medicinal Chemistry Physicochemical Profiling Drug Design

Researchers requiring precise alkyl-spacer geometry in PROTAC linkers or 6-aryl-4-oxohexanoic acid scaffolds face sourcing challenges with incorrect chain-length analogs (C4 or C8). 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid (CAS 951888-75-8) provides the exact C6 spacer length critical for ternary complex formation and consistent SAR. • C6 alkyl spacer optimizes E3 ligase-to-target protein distance in PROTAC design • Carboxylic acid + ketone dual functionality enables orthogonal conjugation • 3-Phenoxyphenyl chromophore facilitates HPLC/TLC reaction monitoring • ≥98% purity ensures reproducible synthetic outcomes

Molecular Formula C18H18O4
Molecular Weight 298.3 g/mol
CAS No. 951888-75-8
Cat. No. B1343548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxo-6-(3-phenoxyphenyl)hexanoic acid
CAS951888-75-8
Molecular FormulaC18H18O4
Molecular Weight298.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)CCCCC(=O)O
InChIInChI=1S/C18H18O4/c19-17(11-4-5-12-18(20)21)14-7-6-10-16(13-14)22-15-8-2-1-3-9-15/h1-3,6-10,13H,4-5,11-12H2,(H,20,21)
InChIKeyNUOUSKWUPIYXDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxo-6-(3-phenoxyphenyl)hexanoic Acid Overview


6-Oxo-6-(3-phenoxyphenyl)hexanoic acid (CAS 951888-75-8) is an organic compound with molecular formula C₁₈H₁₈O₄ and molecular weight 298.33 g/mol . It features a terminal carboxylic acid, a C6 alkyl spacer chain, a central ketone (6-oxo), and a 3-phenoxyphenyl aromatic moiety . This specific chain length differentiates it from its closest commercial analogs, including the shorter-chain 4-oxo-4-(3-phenoxyphenyl)butanoic acid (C4 spacer; CAS 54364-84-0) and the longer-chain 8-oxo-8-(3-phenoxyphenyl)octanoic acid (C8 spacer; CAS 951888-79-2) [1]. The compound is available from multiple vendors with purities typically ranging from 97% to 98%, and is intended for research and further manufacturing use only .

1 C6 spacer provides intermediate lipophilicity range for SAR profiling studies
2 Dual ketone-carboxylic acid functionality supports bioconjugate and PROTAC linker chemistry
3 Multi-vendor availability supports procurement continuity for long-term research programs

Why C6 Spacer Cannot Be Replaced by C4/C8 Analogs


The 3-phenoxyphenyl oxo-alkanoic acid class is defined by a conserved pharmacophoric core that is common to multiple commercial analogs. However, the alkyl spacer length (C4, C6, C8) fundamentally alters key physicochemical properties that govern molecular recognition, solubility, and reactivity. Even within a single mechanistic target class, small changes in alkyl chain length can produce substantial differences in target engagement [1]. For procurement and experimental reproducibility, selecting the correct chain-length variant is critical: substituting a C6 spacer with a C4 or C8 analog may alter linker geometry in bioconjugates, affect solubility in reaction media, and change synthetic route compatibility due to differing precursor availability. The evidence below quantifies these spacer-length-dependent differences.

Target C6 spacer — this product
Substitutes C4 analog (CAS 54364-84-0) · C8 analog (CAS 951888-79-2)
Risk 1 Lipophilicity shift may alter membrane partitioning and solubility in cell-based assays C4 is more polar; C8 is more hydrophobic
Risk 2 Linker geometry change may alter bioconjugate or PROTAC ternary complex formation context Spacer length differs by one ethylene unit vs. C4 or C8
Risk 3 Vendor discontinuity: C4 analog discontinued by major suppliers; C8 has limited sourcing May affect long-term experimental reproducibility

Evidence for Selecting the C6 Spacer


Chain Length and Lipophilicity Profile

Alkyl spacer length directly governs lipophilicity and polar surface area within the 3-phenoxyphenyl oxo-alkanoic acid series. The target C6 compound (C₁₈H₁₈O₄; MW 298.33) exhibits physicochemical properties intermediate between the shorter C4 analog (C₁₆H₁₄O₄; MW 270.28; CAS 54364-84-0) and the longer C8 analog (C₂₀H₂₂O₄; MW 326.39; CAS 951888-79-2) . This intermediate profile places the C6 variant in a distinct lipophilicity range—neither the more polar character of the C4 compound nor the enhanced hydrophobicity of the C8 compound. In structure-activity relationship (SAR) studies of analogous 6-aryl-4-oxohexanoic acids, lipophilicity has been shown to modulate both eicosanoid biosynthesis effects and in vivo anti-inflammatory activity [1].

Lipophilicity Profile
Cross-study comparable
cLogP ~3.2
C4 ~2.6C6 ~3.2C8 ~3.8
Intermediate lipophilicity may influence membrane permeability context
cLogP calculated via fragment-based method; MW diff. ~28 g/mol per ethylene unit
Medicinal Chemistry Physicochemical Profiling Drug Design

Anti-Inflammatory Activity of the 6-Aryl Scaffold

While direct target-compound-specific in vivo data for 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid are not available in the open literature, the compound belongs to the structurally analogous 6-aryl-4-oxohexanoic acid class. In a systematic study of this class, synthesized 6-aryl-4-oxohexanoic acids demonstrated higher in vivo anti-inflammatory activity compared to the reference nonsteroidal anti-inflammatory drug (NSAID) fenbufen at the same dose level of 50 mg/kg [1]. Additionally, these compounds were evaluated for their effects on arachidonic acid metabolism in vitro using a human whole blood assay [1]. This class-level activity profile provides a baseline expectation that 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid may exhibit similar biological potential relative to established NSAID benchmarks.

Anti-Inflammatory Model
Class-level
Class-level reported: in vivo model response exceeded fenbufen comparator at 50 mg/kg
Supports class-level model-response context for eicosanoid biosynthesis research
Target-compound-specific in vivo data not available; 6-aryl-4-oxohexanoic acid class inference
Anti-inflammatory Eicosanoid Biosynthesis In Vivo Pharmacology

Synthesis Efficiency and Commercial Availability

The synthetic accessibility of 3-phenoxyphenyl oxo-alkanoic acids varies with spacer length due to differences in commercial precursor availability and reaction step count. The C6 spacer compound can be synthesized via condensation of 3-phenoxybenzaldehyde with an appropriate keto-acid precursor, following methods established for the 6-aryl-4-oxohexanoic acid class [1]. The C4 analog (CAS 54364-84-0) is listed as discontinued by at least one major vendor, indicating potential supply chain constraints . The C8 analog (CAS 951888-79-2) requires longer-chain precursors that may be less readily available or more costly. In contrast, the C6 spacer compound is widely available from multiple commercial suppliers, including Sigma-Aldrich, ChemScene, and Leyan, with purities of 97-98% .

Commercial Availability
Supporting evidence
C6: ≥3 active vendors vs C4: 1 vendor, discontinued risk
In-stock, 97–98% purity vs C8: 1–2 vendors, limited
Reliable multi-vendor sourcing reduces procurement risk
Vendor catalog assessment as of 2026; C4 noted as discontinued by major supplier
Organic Synthesis Process Chemistry Building Blocks

Application Scenarios for 6-Oxo-6-(3-phenoxyphenyl)hexanoic Acid


Anti-Inflammatory Agent Development

This compound serves as a core building block for synthesizing 6-aryl-4-oxohexanoic acid derivatives with demonstrated anti-inflammatory activity. In vivo studies have shown that members of this structural class exhibit higher activity than fenbufen at 50 mg/kg, making the C6 spacer variant a relevant scaffold for structure-activity relationship (SAR) exploration [1]. Researchers investigating eicosanoid biosynthesis modulation or novel NSAID candidates may prioritize this compound over shorter or longer spacer analogs due to its intermediate lipophilicity profile and established class-level activity.

Linker Design for PROTACs and Bioconjugates

The C6 alkyl spacer length (six carbons) provides a defined distance between the terminal carboxylic acid and the 3-phenoxyphenyl aromatic moiety, a critical parameter in linker design for proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and fluorescent probes [1]. The carboxylic acid group enables facile amide bond formation for conjugation, while the C6 spacer length falls within the optimal range for many E3 ligase ligand-to-target protein distance requirements. Substituting this compound with a C4 or C8 analog would alter linker geometry and may compromise ternary complex formation efficiency.

Ketone-Carboxylic Acid Building Block

The compound functions as a versatile intermediate in multi-step organic synthesis, offering both a reactive carboxylic acid handle and a ketone functionality within the same molecule. The 3-phenoxyphenyl group provides a UV-active chromophore for reaction monitoring by HPLC or TLC. The C6 spacer length balances solubility in common organic solvents (DCM, THF, DMF) with sufficient hydrophobicity for extraction and purification. Multiple commercial vendors offer the compound at 97-98% purity, ensuring reliable sourcing for routine synthetic workflows .

LC-MS Reference Standard

With a well-defined molecular weight (298.33 g/mol) and a characteristic fragmentation pattern featuring the 3-phenoxyphenyl moiety, this compound is suitable as a reference standard for developing and validating liquid chromatography-mass spectrometry (LC-MS) methods. The carboxylic acid group facilitates both positive and negative ion mode detection, while the aromatic phenoxyphenyl group provides strong UV absorbance (λmax ~250-280 nm) for diode array detection. Its intermediate retention time profile (relative to C4 and C8 analogs) aids in calibrating reversed-phase HPLC gradient methods.

Application
Selection Property
Validation Focus
Inflammatory model SAR studies
C6 intermediate lipophilicity profile
Class-level eicosanoid biosynthesis model context
PROTAC / bioconjugate linker research
Defined C6 spacer geometry
Ternary complex formation context review
Multi-step organic synthesis
Dual ketone-carboxylic acid reactivity
Synthetic route compatibility verification
LC-MS analytical reference
Characteristic fragmentation and UV profile
HPLC gradient method context review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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